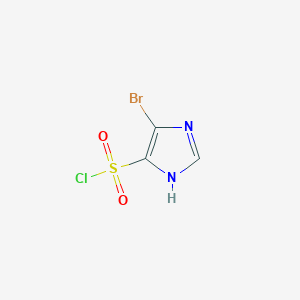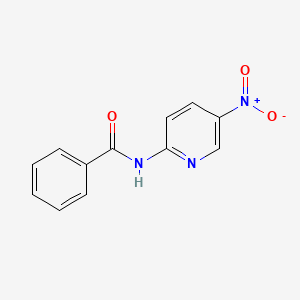
3-5-diiodo-biphenyl-4-ol
Vue d'ensemble
Description
3,5-Diiodo-biphenyl-4-ol is an organic compound belonging to the biphenyl family. It consists of two benzene rings connected by a single bond, with iodine atoms substituted at the 3 and 5 positions and a hydroxyl group at the 4 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diiodo-biphenyl-4-ol typically involves the iodination of biphenyl derivatives. One common method is the direct iodination process, where biphenyl is reacted with iodine in the presence of an oxidant such as ammonium persulfate. The reaction is carried out in a solvent mixture of glacial acetic acid and deionized water, with concentrated sulfuric acid and hydrochloric acid as catalysts. The reaction is maintained at a temperature of 75-90°C for 1.5-2 hours .
Industrial Production Methods: For industrial-scale production, the direct iodination method is preferred due to its high yield and purity. The process involves the use of composite catalysts and controlled reaction conditions to ensure safety and environmental protection. The product is purified through recrystallization to achieve a purity of up to 99.8% .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Diiodo-biphenyl-4-ol undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of the aromatic rings.
Oxidation and Reduction: The hydroxyl group at the 4 position can participate in oxidation and reduction reactions, forming different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used in coupling reactions.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3,5-Diiodo-biphenyl-4-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-diiodo-biphenyl-4-ol involves its interaction with molecular targets through its iodine and hydroxyl groups. These functional groups enable the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
3,5-Dibromo-biphenyl-4-ol: Similar in structure but with bromine atoms instead of iodine.
4,4’-Diiodo-biphenyl: Another biphenyl derivative with iodine atoms at different positions.
3,5-Diiodo-4-hydroxyphenoxyphenol: A related compound with additional functional groups.
Uniqueness: 3,5-Diiodo-biphenyl-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of iodine atoms enhances its electrophilic nature, making it suitable for various synthetic applications. Additionally, the hydroxyl group provides a site for further functionalization, increasing its versatility in research and industrial applications .
Propriétés
IUPAC Name |
2,6-diiodo-4-phenylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I2O/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAYATOGDIVVMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)I)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Bromophenyl)benzo[d]isoxazole](/img/structure/B3318431.png)











![2-Propenoic acid, 3-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, (2e)-](/img/structure/B3318523.png)
![5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3318540.png)
